

# Technical Support Center: 3-Ethoxy-3-oxo-2-phenylpropanoic acid

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Compound of Interest		
Compound Name:	3-Ethoxy-3-oxo-2-phenylpropanoic	
	acid	
Cat. No.:	B096073	Get Quote

This guide provides essential information for the safe storage, handling, and use of **3-Ethoxy-3-oxo-2-phenylpropanoic acid** (CAS: 17097-90-4), tailored for researchers, scientists, and professionals in drug development.

## **Chemical and Physical Properties**

The following table summarizes key quantitative data for **3-Ethoxy-3-oxo-2-phenylpropanoic** acid.

Property	Value	
Molecular Formula	C11H12O4	
Molecular Weight	208.21 g/mol [1][2][3][4][5]	
CAS Number	17097-90-4[1][2][3][4][5]	
Melting Point	78 °C[2]	
Boiling Point	299 °C[2]	
Appearance	Oily product that crystallizes on standing[6]	
Topological Polar Surface Area	63.6 Ų[1][3]	



## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **3-Ethoxy-3-oxo-2-phenylpropanoic** acid?

For solid (crystalline) form, storage at room temperature in a tightly sealed container is generally acceptable for short periods.[3] For long-term stability, especially to prevent potential hydrolysis or degradation, it is advisable to store the compound in a cool, dry place. While specific long-term storage data for this exact compound is limited, a related compound, 3-Ethoxy-3-oxopropanoic acid, is recommended to be stored at -20°C for up to 3 years in its pure form.[7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

Based on its hazard profile, the following PPE is mandatory:

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8][9]
- Hand Protection: Wear suitable chemical-resistant gloves.[9]
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]
  [9]
- Respiratory Protection: If working in a poorly ventilated area or if aerosol/mist formation is possible, use a respirator.[10]

Q3: What are the primary hazards associated with this compound?

**3-Ethoxy-3-oxo-2-phenylpropanoic acid** is classified with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1] It is crucial to avoid contact with skin and eyes.[9]

Q4: How should I dispose of waste material?

Waste material should be handled as hazardous chemical waste. Dispose of the substance and its container in accordance with local, regional, and national regulations. Do not allow the



chemical to enter drains, surface water, or ground water.[10]

## **Troubleshooting Guide**

Q5: I am having difficulty dissolving the compound. What solvents can I try?

While specific solubility data is not widely published, its structure (containing both a polar carboxylic acid group and a nonpolar phenyl ethyl ester group) suggests a range of potential solvents. For related compounds, Dimethyl Sulfoxide (DMSO) has been noted for its high solubilizing capacity.[7][11] It is recommended to start with common organic solvents such as ethanol, methanol, or dichloromethane.[6] To enhance solubility, you can try gentle heating or using an ultrasonic bath. Always start with a small amount of material to test solubility before scaling up.

Q6: My compound has changed in appearance (e.g., color change, oily residue). Is it degrading?

A change in physical appearance can indicate degradation. Esters, particularly those with adjacent acidic protons, can be susceptible to hydrolysis (reaction with water) or decarboxylation, especially if exposed to moisture, high temperatures, or acidic/basic conditions. Unsubstituted diethyl phenylmalonate can be hydrolyzed under basic conditions with heating.[12][13][14] Degradation may lead to the formation of phenylmalonic acid and ethanol.

Q7: I see unexpected peaks in my analytical results (e.g., NMR, LC-MS). What could they be?

Unexpected peaks may arise from several sources:

- Starting Materials: Residual starting materials from the synthesis, such as phenylmalonic acid or thionyl chloride, might be present if purification was incomplete.[6]
- Degradation Products: As mentioned above, hydrolysis could lead to phenylmalonic acid.
- Solvent Residues: Residual solvents from purification steps (e.g., ether, dichloromethane)
  may be present.[6]

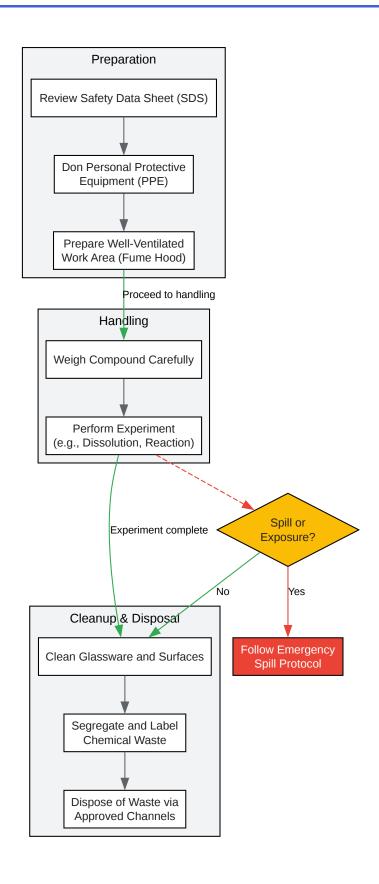


Referencing the synthesis protocol and considering the compound's stability can help identify these impurities.

# **Experimental Protocols & Workflows Safe Handling Workflow**

The following diagram outlines a standard workflow for safely handling **3-Ethoxy-3-oxo-2-phenylpropanoic acid** in a laboratory setting.





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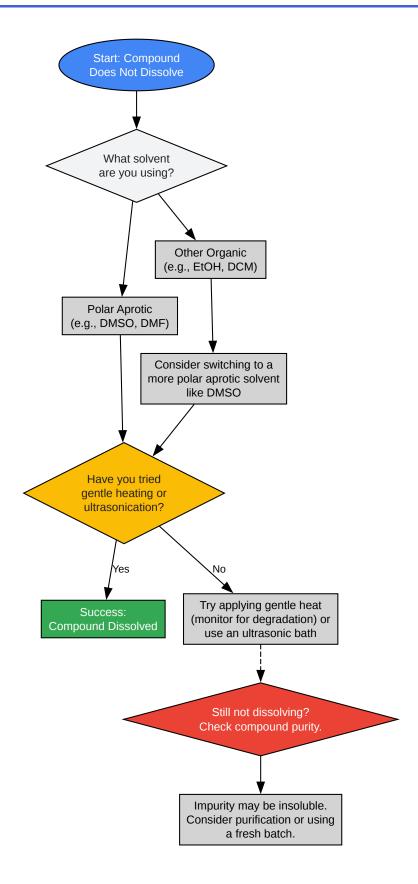
Caption: Workflow for safe laboratory handling of the compound.



## **Troubleshooting Solubility Issues**

This decision tree provides a logical approach to addressing challenges with dissolving the compound.





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Caption: Decision tree for troubleshooting solubility problems.



### **Synthesis Protocol**

The following protocol for the synthesis of **3-Ethoxy-3-oxo-2-phenylpropanoic acid** is adapted from patent literature.[6] This procedure should only be performed by qualified personnel in a suitable laboratory environment.

#### Reactants and Reagents:

- · Phenylmalonic acid
- Thionyl chloride
- N,N-dimethylformamide (DMF, catalytic amount)
- Dry diethyl ether (solvent)
- Ethanol
- Saturated sodium bicarbonate solution
- 5N Hydrochloric acid (HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- In a reaction vessel, combine phenylmalonic acid (13.5 g, 0.07 mol) with dry diethyl ether (40 mL).
- Add one drop of N,N-dimethylformamide (catalyst) and then slowly add thionyl chloride (8.92 g, 5.4 mL, 0.07 mol).
- Heat the mixture at 40-50°C for 3 hours. The solution should become clear.
- Remove the solvent and any excess thionyl chloride under reduced pressure.
- Re-dissolve the resulting oily residue in dry diethyl ether (40 mL).



- Add ethanol (4.1 mL, 0.075 mol) to the solution and reflux for 2 hours.
- After cooling to room temperature, wash the reaction mixture with water.
- Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.
- Wash the combined aqueous extracts with ether to remove any non-acidic impurities.
- Acidify the aqueous layer to a pH of 1 using 5N HCl. An oil should precipitate.
- Extract the precipitated oil with dichloromethane (3 x 50 mL).
- Wash the combined organic extracts with water (4 x 50 mL) and dry over anhydrous MgSO<sub>4</sub>.
- The final oily product should crystallize upon standing.

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